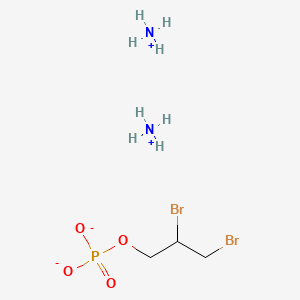
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt is a chemical compound with the molecular formula C₃H₇Br₂NO₄P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine atoms and a phosphate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, ammonium salt typically involves the reaction of 2,3-dibromo-1-propanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of 1-propanol derivatives.
Substitution: Formation of various substituted phosphates.
Scientific Research Applications
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Studied for its effects on cellular processes and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of flame-retardant materials and as an additive in polymers.
Mechanism of Action
The mechanism of action of 1-Propanol, 2,3-dibromo-, phosphate, ammonium salt involves its interaction with cellular components. The bromine atoms and phosphate group play a crucial role in its activity. The compound can interact with proteins and enzymes, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-propanol phosphate: Similar in structure but lacks the ammonium salt component.
Tris(2,3-dibromopropyl) phosphate: A related compound used as a flame retardant.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Another flame retardant with similar bromine content.
Uniqueness
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt is unique due to the presence of the ammonium salt, which enhances its solubility and reactivity. This makes it more versatile in various applications compared to its similar compounds.
Properties
CAS No. |
85251-56-5 |
|---|---|
Molecular Formula |
C3H13Br2N2O4P |
Molecular Weight |
331.93 g/mol |
IUPAC Name |
diazanium;2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C3H7Br2O4P.2H3N/c4-1-3(5)2-9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);2*1H3 |
InChI Key |
BZOGCCLIFLDZPH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















